molecular formula C23H20N2O5 B11485553 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(3-methylphenyl)benzamide

2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(3-methylphenyl)benzamide

Cat. No.: B11485553
M. Wt: 404.4 g/mol
InChI Key: LETOWUZARKTEOA-UHFFFAOYSA-N
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Description

2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(3-methylphenyl)benzamide is a complex organic compound with a molecular formula of C24H20N4O5 This compound is notable for its unique structure, which includes a benzodioxole moiety, an acetyl group, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(3-methylphenyl)benzamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Acetylation: The benzodioxole is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The acetylated benzodioxole is reacted with 3-methylphenylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Mechanism of Action

The mechanism of action of 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-cyclohexylbenzamide
  • 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(4-methylphenyl)benzamide
  • 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(3-chlorophenyl)benzamide

Uniqueness

2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-N-(3-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

2-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C23H20N2O5/c1-15-5-4-6-16(11-15)24-23(27)18-7-2-3-8-19(18)25-22(26)13-28-17-9-10-20-21(12-17)30-14-29-20/h2-12H,13-14H2,1H3,(H,24,27)(H,25,26)

InChI Key

LETOWUZARKTEOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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